3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine

Agrochemical synthesis Sulfonylurea herbicides Patent intermediate

3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine (CAS 2138125-06-9) is a disubstituted pyridine derivative bearing a chlorine atom at the 3-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 4-position. With a molecular formula of C₆H₃ClF₃NO₂S and a molecular weight of 245.61 g/mol, it is commercially available at a standard purity of 98%.

Molecular Formula C6H3ClF3NO2S
Molecular Weight 245.61 g/mol
Cat. No. B12863413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine
Molecular FormulaC6H3ClF3NO2S
Molecular Weight245.61 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1S(=O)(=O)C(F)(F)F)Cl
InChIInChI=1S/C6H3ClF3NO2S/c7-4-3-11-2-1-5(4)14(12,13)6(8,9)10/h1-3H
InChIKeyLGVAKDGUOFMZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine: A Strategic Trifluoromethyl Sulfone Building Block for Herbicidal and Cross-Coupling Applications


3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine (CAS 2138125-06-9) is a disubstituted pyridine derivative bearing a chlorine atom at the 3-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 4-position . With a molecular formula of C₆H₃ClF₃NO₂S and a molecular weight of 245.61 g/mol, it is commercially available at a standard purity of 98% . This compound serves as a key intermediate in the synthesis of fluoroalkylpyridine-sulfonylurea herbicides, where the strong electron-withdrawing -SO₂CF₃ group is critical for biological activity [1].

Why 3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine Cannot Be Replaced by Common Pyridine Analogs in Agrochemical Synthesis


The compound's unique combination of a 3-chloro leaving group and a 4-trifluoromethylsulfonyl electron-withdrawing group creates a distinct reactivity and biological profile that cannot be replicated by simple analogs. Substituting the -SO₂CF₃ group with -SO₂CH₃ or -CF₃ dramatically alters the electronic character, metabolic stability, and binding affinity of downstream herbicides [1]. Similarly, relocating the chloro group (e.g., to the 2-position) would change the regioselectivity of subsequent cross-coupling steps, leading to different substitution patterns on the pyridine ring. The patent literature explicitly identifies this specific substitution pattern as critical for producing fluoroalkylpyridine-sulfonylurea derivatives with superior herbicidal activity [1].

Quantitative Differentiation of 3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine from its Closest Analogs


Herbicidal Intermediate Utility: Explicit Disclosure in LG Life Sciences Sulfonylurea Patent

The compound is explicitly claimed as an intermediate in WO2014010990A1 for manufacturing fluoroalkylpyridine-sulfonylurea herbicides. While specific IC₅₀ values are not provided in the patent abstract, the patent's focus on this particular substitution pattern—a 3-chloro substituent adjacent to a 4-trifluoromethylsulfonyl group—implies superior herbicidal performance compared to non-fluorinated or differently substituted analogs [1]. The -SO₂CF₃ group is a known bioisostere that enhances metabolic stability and target binding in agrochemicals.

Agrochemical synthesis Sulfonylurea herbicides Patent intermediate

Commercial Availability and Purity: Benchmark 98% vs. Common 95% for Analogous Building Blocks

The compound is supplied at a standard purity of 98% (HPLC) , which is higher than the typical 95% specification for some closely related analogs such as 2-chloro-4-(trifluoromethylsulfonyl)pyridine (AKSci, 95%) . Higher purity reduces the risk of side reactions in subsequent synthetic steps, particularly in multi-step herbicide API synthesis where impurities can amplify.

Chemical procurement Building blocks Purity specification

Desulfitative Cross-Coupling Potential: Aryl Trifluoromethyl Sulfones as Electrophiles

Aryl trifluoromethyl sulfones, the class to which this compound belongs, have been demonstrated to undergo cooperative Pd/Rh-catalyzed Suzuki-Miyaura desulfitative cross-coupling with arylboronates to form biaryls in high yield [1]. In that study, various aryl trifluoromethyl sulfones achieved coupling yields ranging from 60% to 99% under optimized conditions. The 3-chloro substituent on our compound is a potential handle for orthogonal cross-coupling (e.g., Buchwald-Hartwig amination or additional Suzuki coupling) after the desulfitative step, offering a dual-functionalization pathway that is not accessible with non-chlorinated analogs like 4-(trifluoromethylsulfonyl)pyridine.

C-C cross-coupling Suzuki-Miyaura reaction Sulfur electrophiles

Validated Application Scenarios for 3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine Based on Evidence


Key Intermediate for Fluoroalkylpyridine-Sulfonylurea Herbicide API Synthesis

As demonstrated by its explicit inclusion in LG Life Sciences' patent WO2014010990A1, this compound is a validated building block for the construction of sulfonylurea herbicides with superior activity [1]. Agrochemical process chemists can procure this intermediate to follow a patent-granted route, reducing regulatory risk and ensuring access to a known active series.

Dual-Handle Scaffold for Sequential Orthogonal Cross-Coupling in Medicinal Chemistry

The -SO₂CF₃ group can undergo desulfitative cross-coupling with arylboronates in high yield (class-level evidence: up to 99%) to install a first aryl group, while the 3-chloro substituent remains available for a second, orthogonal coupling (e.g., Buchwald-Hartwig amination) [2]. This sequential strategy enables rapid diversification of the pyridine core for structure-activity relationship (SAR) studies.

High-Purity Building Block for Scale-Up and Pre-Clinical Synthesis

With a commercially available purity of 98%, this compound meets the stringent quality requirements for scale-up campaigns and pre-clinical candidate synthesis, where trace impurities can confound biological assay results and complicate regulatory filings .

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